The synthesis of N-[2-amino-2-(dimethylamino)ethyl]-3-bromo-5-(trifluoromethyl)pyridin-2-amine typically involves multi-step organic reactions. Although specific protocols for this compound are not extensively documented, related compounds provide insight into possible synthetic routes.
These methods highlight the versatility in synthesizing trifluoromethylpyridine derivatives, which can be adapted to create N-[2-amino-2-(dimethylamino)ethyl]-3-bromo-5-(trifluoromethyl)pyridin-2-amine.
The molecular structure of N-[2-amino-2-(dimethylamino)ethyl]-3-bromo-5-(trifluoromethyl)pyridin-2-amine is characterized by:
The InChI key for this compound is CFHLEVSTMYJCFY-UHFFFAOYSA-N, with a canonical SMILES representation of CN(C)C(CNC1=C(C=C(C=N1)C(F)(F)F)Br)N
. This data facilitates computational modeling and further analysis of its chemical behavior.
N-[2-amino-2-(dimethylamino)ethyl]-3-bromo-5-(trifluoromethyl)pyridin-2-amine can undergo several chemical reactions:
These reactions highlight the compound's utility in synthetic organic chemistry.
The mechanism of action for N-[2-amino-2-(dimethylamino)ethyl]-3-bromo-5-(trifluoromethyl)pyridin-2-amine primarily relates to its interaction with biological targets:
Further studies are required to elucidate specific pathways and interactions at the molecular level.
N-[2-amino-2-(dimethylamino)ethyl]-3-bromo-5-(trifluoromethyl)pyridin-2-amine exhibits several notable physical and chemical properties:
The melting point, boiling point, and other thermodynamic properties are not explicitly documented but can be inferred from similar compounds within its class.
N-[2-amino-2-(dimethylamino)ethyl]-3-bromo-5-(trifluoromethyl)pyridin-2-amine has potential applications in various scientific fields:
CAS No.: 119365-69-4
CAS No.: 4579-60-6
CAS No.: 53-57-6
CAS No.: 14674-72-7
CAS No.:
CAS No.: 7170-05-0